REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=O)[CH3:16])=[CH:10][CH:9]=1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.O>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH2:15][CH3:16])=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,7.8,9.10.11|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)NC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After further stirring at 60° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for 15 mins
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 15 mins
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celite pad
|
Type
|
WASH
|
Details
|
the insoluble material was washed with dichloromethane
|
Type
|
WASH
|
Details
|
The filtrate and washing solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(NCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |